Eltrombopag-d3
Description
Properties
Molecular Formula |
C₂₅H₁₉D₃N₄O₄ |
|---|---|
Molecular Weight |
445.49 |
Synonyms |
3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d3; SB 497115-d3 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
-
Immune Thrombocytopenia (ITP)
- Eltrombopag has been extensively studied for its efficacy in treating chronic immune thrombocytopenia, especially in patients who have not responded to conventional therapies. A notable study demonstrated that eltrombopag significantly increased platelet counts in ITP patients, with 81% achieving a target platelet count of ≥50 × 10^9/L after six weeks of treatment at the highest dose .
- Case Study : An 82-year-old male with non-small-cell lung cancer developed severe ITP after immune checkpoint inhibitor therapy. Initial treatments were ineffective, but subsequent administration of eltrombopag resulted in a rapid improvement in platelet counts .
-
Aplastic Anemia
- Research indicates that eltrombopag can induce trilineage hematopoiesis in patients with aplastic anemia, leading to increased levels of not only platelets but also red and white blood cells . This broadening of hematopoietic recovery highlights its potential as a therapeutic option in this severe condition.
- Hematologic Malignancies
Table 1: Efficacy of Eltrombopag in Immune Thrombocytopenia
| Study | Patient Group | Dose (mg/day) | Response Rate (%) | Target Platelet Count Achieved (%) |
|---|---|---|---|---|
| RAISE Trial | ITP Patients | 30 | 28 | 38 |
| RAISE Trial | ITP Patients | 50 | 70 | 59 |
| RAISE Trial | ITP Patients | 75 | 81 | 81 |
Table 2: Adverse Events Associated with Eltrombopag Treatment
| Adverse Event | Eltrombopag Group (%) | Placebo Group (%) |
|---|---|---|
| Headache | 10 | 10 |
| Nausea | 5 | 2 |
| Fatigue | 8 | 7 |
Long-term Safety and Tolerability
Long-term studies have shown that eltrombopag is generally well-tolerated, with adverse events comparable to placebo groups. The most common side effects include mild to moderate headaches and gastrointestinal disturbances . Importantly, serious adverse events were rare, and no thrombotic events were documented during clinical trials .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
The primary distinction lies in deuterium substitution, which reduces metabolic degradation via the "deuterium isotope effect." This modification is hypothesized to alter pharmacokinetic (PK) parameters, though direct clinical studies on Eltrombopag-d3 are absent.
Table 1: Structural and Hypothetical PK Comparison
Eltrombopag exhibits dose-dependent PK, with supratherapeutic doses (up to 200 mg) showing linear increases in exposure and platelet response . This compound may achieve comparable efficacy at lower doses due to enhanced stability, though this requires validation.
Comparison with Other Thrombopoietin Receptor Agonists
Romiplostim
Romiplostim, a peptide-based TPO agonist administered subcutaneously, differs structurally from this compound.
Table 2: Functional Comparison with Romiplostim
Romiplostim’s prolonged half-life reduces dosing frequency (weekly vs. daily for Eltrombopag), but injection requirements limit patient convenience. This compound could bridge this gap via oral administration and optimized PK.
Avatrombopag
Avatrombopag, another oral TPO agonist, has fewer dietary restrictions compared to Eltrombopag, which requires fasting to avoid cation interference .
Table 3: Research Priorities for this compound
| Study Focus | Objective | Relevance |
|---|---|---|
| Pharmacokinetics | Compare half-life and exposure with parent | Validate deuterium isotope effect |
| Dietary Interactions | Assess cation interference | Improve dosing flexibility |
| Long-term Safety | Monitor thrombosis and hepatotoxicity | Confirm hypothesized safety advantages |
Preparation Methods
Palladium-Catalyzed Coupling
3-Carboxyphenylboronic acid (II) reacts with 2-bromo-4-chlorophenol (III) in the presence of Pd/C and potassium carbonate in 1,2-dimethoxyethane/water to form biphenyl intermediate (IV) (94.4% yield, 96.7% purity).
Nitration
Intermediate (IV) undergoes nitration using nitric acid in sulfuric acid to yield nitro compound (V).
Hydrogenation
Nitro group reduction in (V) via catalytic hydrogenation (H₂/Pd-C) produces amine (VI) (70–90% yield, 95–99% purity).
Final Coupling
Amine (VI) couples with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (VIII) using sodium nitrite and sulfamic acid to form Eltrombopag (60–90% yield).
Deuteration Strategies for Eltrombopag-d3
Deuterium incorporation requires modifying specific steps in the above synthesis. Common approaches include:
Deuterated Reagents in Hydrogenation
Replacing H₂ with D₂ during the hydrogenation of nitro compound (V) introduces deuterium at the amine position (Fig. 1):
Isotopic Purity : >98% deuterium incorporation achievable with excess D₂.
Deuterated Methylation Agents
Introducing CD₃ groups via deuterated methyl iodide (CD₃I) during pyrazolone synthesis (compound VIII):
Solvent Isotope Effects
Using deuterated solvents (e.g., D₂O, CD₃OD) in proton-exchange steps (e.g., acid-base workups) introduces deuterium at labile positions.
Synthetic Pathways for this compound
Route 1: Deuterium-Labeled Amine Intermediate
Route 2: Full Deuteromethylation
-
Step Modification : Use CD₃I in alkylation of pyrazolone precursor (VIII).
-
Outcome : CD₃-labeled pyrazolone coupled to deuterated amine (VI-d2).
Analytical Characterization
Mass Spectrometry
NMR Spectroscopy
-
²H NMR : Peaks at δ 2.25 (CD₃) and δ 4.70 (ND₂).
Challenges and Optimization
Deuterium Scrambling
Cost of Deuterated Reagents
-
CD₃I Cost : ~$500/g vs. $5/g for CH₃I.
-
Optimization : Recycle D₂ gas via closed-loop systems.
Q & A
Q. What are the established protocols for synthesizing Eltrombopag-d3 to ensure high isotopic purity?
Synthesis of deuterated compounds like this compound requires precise control over deuterium incorporation. Key steps include:
- Deuterium source selection : Use deuterated reagents (e.g., D₂O, deuterated solvents) in exchange reactions or direct synthesis pathways.
- Purification : Employ techniques like preparative HPLC or column chromatography to isolate the deuterated product from non-deuterated impurities.
- Validation : Confirm isotopic purity using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS can detect isotopic peaks, while ²H-NMR provides direct evidence of deuterium integration .
Q. Which analytical methods are most effective in quantifying deuterium incorporation in this compound?
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic stability between Eltrombopag and this compound across different in vitro models?
Conflicting data may arise from methodological variability. To address this:
- Control variables : Standardize incubation conditions (e.g., pH, temperature, enzyme concentrations) across studies.
- Model selection : Compare results across liver microsomes, hepatocytes, and in vivo models to identify species-specific metabolic pathways.
- Data normalization : Use internal standards (e.g., stable isotope-labeled analogs) to correct for analytical variability. Contradictions often stem from differences in experimental design rather than intrinsic compound properties .
Q. What considerations are critical when designing cross-species pharmacokinetic (PK) studies for this compound to ensure translatability to human models?
- Species selection : Prioritize species with similar thrombopoietin receptor homology (e.g., primates over rodents).
- Dose proportionality : Conduct ascending-dose studies to identify non-linear PK behavior.
- Sampling frequency : Collect plasma samples at early time points (0–24 hrs) to capture absorption phases and late phases (72+ hrs) to assess elimination.
- Data analysis : Apply compartmental modeling to estimate AUC, Cmax, and half-life. Discrepancies in metabolite profiles between species should be analyzed using high-resolution MS .
Q. How should researchers address conflicting data on the deuterium isotope effect (DIE) in this compound’s efficacy?
DIE discrepancies may arise from differences in:
- Experimental endpoints : Measure receptor binding affinity (e.g., SPR assays) alongside functional assays (e.g., platelet production in vitro).
- Deuterium positioning : Compare deuterium placement in the molecule (e.g., metabolically labile vs. stable positions).
- Statistical rigor : Use multivariate analysis to account for covariates like batch variability or animal age. Replicate studies under blinded conditions to minimize bias .
Methodological Best Practices
- Data contradiction analysis : Iteratively re-examine raw data, control groups, and instrument calibration logs to identify outliers or systematic errors .
- Ethical compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency, including preregistration of study protocols .
- Limitations reporting : Explicitly state constraints (e.g., sample size, model relevance) in publications to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
